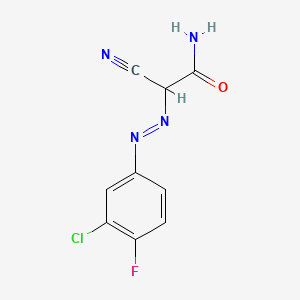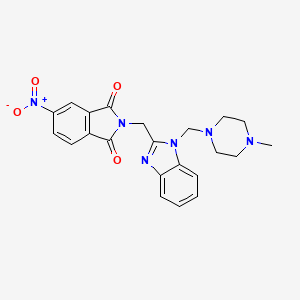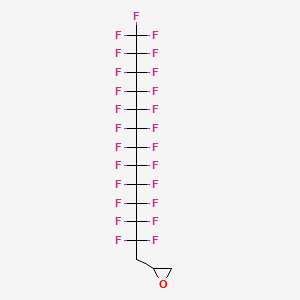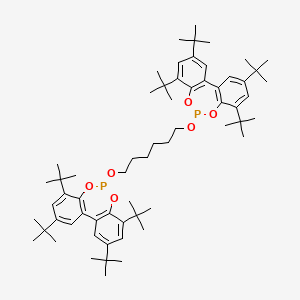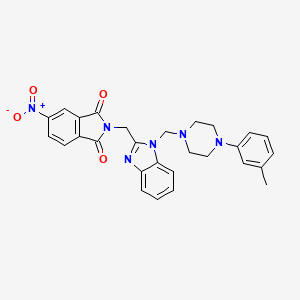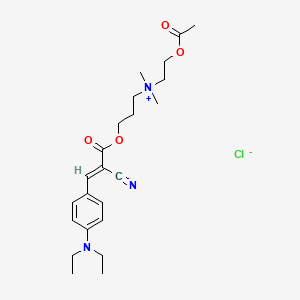
(2-(Acetoxy)ethyl)-3-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyldimethylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2-(Acetoxy)ethyl)-3-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyldimethylammonium chloride” is a complex organic molecule that contains multiple functional groups, including an acetoxy group, a cyano group, a diethylamino group, and a quaternary ammonium chloride
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each introducing different functional groups. A possible synthetic route could include:
Formation of the acetoxyethyl group: This can be achieved by reacting ethylene oxide with acetic acid.
Introduction of the cyano group: This can be done through a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the diethylamino group: This step might involve the reaction of a suitable precursor with diethylamine.
Formation of the quaternary ammonium chloride: This can be achieved by reacting a tertiary amine with an alkyl halide, followed by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, quaternary ammonium compounds are known for their antimicrobial properties. This compound could potentially be explored for its ability to disrupt microbial cell membranes.
Medicine
In medicine, compounds with similar structures are often investigated for their pharmacological properties, including their potential as drugs or drug delivery agents.
Industry
In industry, such compounds can be used as surfactants, emulsifiers, or in the formulation of various chemical products.
作用機序
The mechanism of action of this compound would depend on its specific application. For example, as an antimicrobial agent, it might disrupt microbial cell membranes by interacting with lipid bilayers. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
Similar Compounds
Benzalkonium chloride: A well-known quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound used as a surfactant.
特性
CAS番号 |
93981-89-6 |
|---|---|
分子式 |
C23H34ClN3O4 |
分子量 |
452.0 g/mol |
IUPAC名 |
2-acetyloxyethyl-[3-[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxypropyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C23H34N3O4.ClH/c1-6-25(7-2)22-11-9-20(10-12-22)17-21(18-24)23(28)30-15-8-13-26(4,5)14-16-29-19(3)27;/h9-12,17H,6-8,13-16H2,1-5H3;1H/q+1;/p-1/b21-17+; |
InChIキー |
IRMHBQBEUOAISY-DIRYEVLESA-M |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCCC[N+](C)(C)CCOC(=O)C.[Cl-] |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCCC[N+](C)(C)CCOC(=O)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


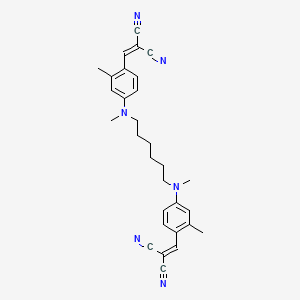

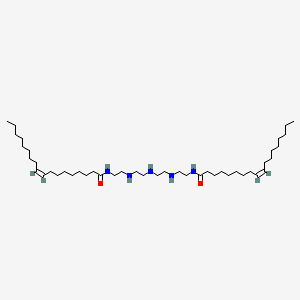
![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)


